Ethyl 4,4-difluorobut-2-ynoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
129922-56-1 |
|---|---|
Molecular Formula |
C6H6F2O2 |
Molecular Weight |
148.11 g/mol |
IUPAC Name |
ethyl 4,4-difluorobut-2-ynoate |
InChI |
InChI=1S/C6H6F2O2/c1-2-10-6(9)4-3-5(7)8/h5H,2H2,1H3 |
InChI Key |
PMXSBDAVCWLEAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC(F)F |
Origin of Product |
United States |
Significance of Fluorinated Organic Compounds in Synthetic Chemistry and Materials Science
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com This has made organofluorine chemistry a cornerstone of modern pharmaceutical and agrochemical development, as well as materials science. numberanalytics.comcas.cn It is estimated that over 20% of all pharmaceutical drugs contain at least one fluorine atom. cas.cn
The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and chemical stability to molecules. nih.govsmolecule.com In medicinal chemistry, the strategic placement of fluorine atoms can enhance a drug's metabolic stability, leading to a longer duration of action, and can improve its bioavailability and binding affinity to target enzymes or receptors. numberanalytics.comcas.cnsmolecule.com The difluoromethyl group (CF2H), in particular, is noted for being a lipophilic bioisostere of groups like thiols and amides, capable of acting as a hydrogen bond donor. In materials science, fluorination is key to developing advanced polymers, such as Teflon (polytetrafluoroethylene), known for their chemical inertness and thermal resistance. nih.govworktribe.com Fluorinated compounds are also essential as refrigerants, solvents, and surfactants. wikipedia.org
Overview of Alkyne and Ester Functionalities in Advanced Organic Synthesis
Both alkyne and ester functional groups are fundamental pillars of organic synthesis, offering a vast array of potential chemical transformations.
Alkyne Functionality: Alkynes, characterized by a carbon-carbon triple bond, are highly versatile building blocks in synthetic chemistry. numberanalytics.comstudysmarter.co.uk Their high electron density and linear geometry make them reactive participants in numerous reactions. numberanalytics.comnumberanalytics.com They are crucial intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. numberanalytics.com Alkynes readily undergo addition reactions and are particularly valued for their role in cycloaddition reactions and metal-catalyzed transformations, which allow for the efficient construction of complex ring systems. numberanalytics.com The alkylation of terminal alkynes is a vital method for forming new carbon-carbon bonds, enabling chemists to build complex molecular frameworks from simpler precursors. libretexts.org
Ester Functionality: The ester group is one of the most common and important functional groups in organic chemistry and is found widely in nature, from fats and oils to the aroma-producing compounds in fruits. wikipedia.orgrsc.org In synthesis, esters are valuable as intermediates, protecting groups, and precursors to other functionalities. mdpi.com They are central to many classic and modern reactions, including condensation reactions and nucleophilic substitutions. smolecule.com The synthesis of esters is a fundamental process, with methods ranging from the classic Fischer esterification to milder, more specialized techniques like the Steglich esterification and the Mitsunobu reaction. wikipedia.orgrsc.org Esters are also key components in the production of polymers (polyesters), pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgacs.org
Research Trajectories for Ethyl 4,4 Difluorobut 2 Ynoate As a Key Fluorinated Building Block
Traditional Synthetic Routes and their Limitations
Traditional approaches to forming fluorinated alkynes often involve multi-step sequences that include the introduction of fluorine atoms followed by the creation of the carbon-carbon triple bond through elimination reactions. These routes, while foundational, frequently face limitations in yield, selectivity, and reaction conditions.
Dehydration Reactions for Unsaturated Fluorinated Esters
The creation of the alkyne functionality often proceeds via the dehydration of a β-hydroxy ester or the elimination from an activated enol intermediate derived from a β-keto ester. Several classes of reagents have been explored for these transformations, each with its own set of advantages and drawbacks.
Phosphorous pentoxide (P₂O₅) is a powerful and inexpensive dehydrating agent widely used in organic synthesis. chim.it Its application in the synthesis of fluorinated esters has been documented. For instance, P₂O₅ has been used in the dehydration of ethyl 4,4,5,5-tetrafluoro-3-hydroxy-pentanoate. google.com In this case, the reaction yields the corresponding ethyl (E)-4,4,5,5-tetrafluoropent-2-enoate, highlighting a significant limitation: these forceful dehydration conditions often favor the formation of the thermodynamically more stable alkene over the alkyne. chim.itgoogle.com Achieving the higher degree of unsaturation required for the alkyne using P₂O₅ is challenging and can lead to complex product mixtures or decomposition, particularly with thermally sensitive substrates.
Dehydration reactions mediated by phosphine (B1218219) reagents, often in combination with an azodicarboxylate (as in the Mitsunobu reaction), are another established method. A patented process describes the dehydration of ethyl 4,4-difluoro-3-hydroxy-pentanoate to give ethyl (E)-4,4-difluoropent-2-enoate using a system of diphenyl-2-pyridylphosphine (B124867) and di-butylazodicarboxylate. google.com While effective for generating alkenes from alcohols under mild conditions, this methodology is not typically suited for the direct conversion of β-hydroxy esters or β-keto esters into alkynes. The mechanism favors the formation of a single new double bond. google.comrsc.org General phosphine catalysis is more commonly associated with the activation of existing alkynes or the isomerization of alkenes rather than the formation of alkynes via dehydration. acs.orgnih.gov
A highly effective and more modern approach for converting β-ketoesters into alkynyl esters involves the use of a sulfonyl anhydride (B1165640), such as trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O), in the presence of a non-nucleophilic base. nih.gov This method proceeds through a critical vinyl triflate intermediate.
The general strategy involves the following steps:
Enolate Formation : The starting β-keto ester, in this case, ethyl 4,4-difluoroacetoacetate, is treated with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or a hindered amine like pyridine (B92270) or 2,6-lutidine to generate the corresponding enolate. nih.govniscpr.res.in
Triflate Formation : The enolate then acts as a nucleophile, attacking the highly electrophilic triflic anhydride. This "couples" a triflate group to the enol oxygen, forming a stable vinyl triflate intermediate. nih.govd-nb.info
Elimination : The vinyl triflate is an excellent leaving group. Subsequent treatment with a base, or sometimes spontaneously, promotes the elimination of the triflate group and a proton from the adjacent carbon, resulting in the formation of the carbon-carbon triple bond of the target alkynoate. nih.gov
This sequence offers a controlled, high-yielding pathway to alkynyl esters from readily available β-ketoesters and represents a significant improvement over harsher, less selective dehydration methods. nih.gov
Condensation and Coupling Reactions for Difluoroacetoacetates
The most practical and convergent syntheses of this compound hinge on the preparation and subsequent transformation of ethyl 4,4-difluoroacetoacetate. This involves an initial condensation reaction to build the carbon backbone, followed by a coupling/elimination sequence to install the alkyne functionality.
The foundational step in this pathway is the synthesis of ethyl 4,4-difluoro-3-oxobutanoate (ethyl 4,4-difluoroacetoacetate). This is typically achieved through a Claisen condensation reaction. google.comchemicalbook.com In this process, ethyl difluoroacetate (B1230586) is condensed with ethyl acetate (B1210297) using a strong base such as sodium ethoxide or sodium hydride. google.comchemicalbook.com The reaction provides the key β-keto ester precursor in high yield.
| Reactants | Base | Conditions | Product | Yield | Reference |
| Ethyl difluoroacetate, Ethyl acetate | Sodium ethoxide (NaOEt) | Cool to 5°C, then heat to 65°C | Ethyl 4,4-difluoro-3-oxobutanoate | 95.6% | chemicalbook.com |
| Ethyl difluoroacetate, Ethyl acetate | Sodium hydride (NaH) | THF, 0°C to stirring | Ethyl 4,4-difluoro-3-oxobutanoate | Not specified | google.com |
With the ethyl 4,4-difluoroacetoacetate precursor in hand, the synthesis proceeds via the previously discussed conversion to an activated enol intermediate, which can be considered a coupling reaction. The enolate is coupled with triflic anhydride, which then undergoes elimination to furnish the final product, this compound. nih.gov This two-step sequence, starting from the Claisen condensation product, represents the most direct and efficient route.
| Starting Material | Reagents | Intermediate | Product | Reference |
| Ethyl 4,4-difluoro-3-oxobutanoate | 1. LiHMDS2. Triflic Anhydride (Tf₂O) | Ethyl 4,4-difluoro-3-(trifluoromethylsulfonyloxy)but-2-enoate | This compound | nih.gov |
A Review of Synthetic Strategies for this compound and Its Derivatives
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This compound and its related derivatives are valuable building blocks in organic synthesis, particularly for creating more complex fluorinated compounds. This article details several synthetic methodologies for preparing these important chemical entities, focusing on one-step, multi-step, and advanced photocatalytic approaches.
Applications of Ethyl 4,4 Difluorobut 2 Ynoate in Advanced Organic Synthesis
Synthesis of Complex Fluorinated Molecules and Heterocycles
The strategic placement of the difluoromethyl group and the electron-deficient triple bond makes ethyl 4,4-difluorobut-2-ynoate a potent precursor for various molecular scaffolds. The electron-withdrawing nature of the gem-difluoro group significantly influences the reactivity of the alkyne, making it susceptible to nucleophilic attack and a participant in various cycloaddition and cascade reactions.
Building Blocks for Difluoromethylated Quinolines and Pyridines
This compound serves as an effective precursor for the synthesis of quinolines bearing a difluoromethyl group, a motif of significant interest in medicinal chemistry. Research has demonstrated that the methyl analog, mthis compound, undergoes a facile cascade reaction with functionalized 2-aminobenzonitriles to produce 2-difluoromethylated quinolines. researchgate.net This transformation is typically promoted by an organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
The reaction mechanism proceeds through an initial Michael addition of the amino group to the electron-deficient alkyne, followed by an intramolecular cyclization where the newly formed enamine attacks the nitrile group. This metal-free approach provides a straightforward route to highly functionalized quinolines under mild conditions. The resulting difluoromethylated quinoline (B57606) structures are valuable scaffolds for the development of novel therapeutic agents.
Table 1: Synthesis of 2-Difluoromethylated Quinolines
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |
|---|---|---|---|---|
| Mthis compound | 2-Aminobenzonitrile | DBU | 2-(Difluoromethyl)quinoline-4-amine | Moderate to Good |
Note: Data is based on the reaction with the methyl ester analog, which is expected to have similar reactivity to the ethyl ester.
While direct synthesis of difluoromethylated pyridines from this compound is less commonly documented, the inherent reactivity of the molecule suggests its potential in similar cycloaddition strategies with appropriate amine-containing precursors to construct the pyridine (B92270) ring.
Precursors for Fluorine-Containing Carbonyl Compounds
The conversion of the alkyne functionality within this compound into a carbonyl group offers a pathway to valuable difluorinated ketoesters. One common method to achieve this transformation is through the hydration of the alkyne. Acid-catalyzed hydration, often employing mercury salts, would be expected to follow Markovnikov's rule, leading to the formation of a ketone at the C-3 position. This would yield ethyl 4,4-difluoro-3-oxobutanoate, a versatile intermediate for further synthetic elaborations.
While specific literature on the direct hydration of this compound is sparse, the established chemistry of alkyne hydration provides a predictable outcome. The resulting β-ketoester is a valuable synthon, as seen in the Claisen condensation synthesis of ethyl 4,4-difluoroacetoacetate from ethyl difluoroacetate (B1230586) and ethyl acetate (B1210297). chemicalbook.comgoogle.com
Construction of Fluorinated Allylic Alcohols
The synthesis of fluorinated allylic alcohols from this compound can be envisioned through a two-step reduction process. The initial step involves the selective reduction of the alkyne to a cis-alkene. This is typically achieved using specific catalysts, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), which prevents over-reduction to the alkane. This would transform this compound into ethyl (Z)-4,4-difluorobut-2-enoate.
The subsequent step requires the reduction of the ester functionality to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of this transformation. stackexchange.comyoutube.com However, for a more controlled reduction, particularly to stop at the aldehyde stage if desired, a bulkier reducing agent like Diisobutylaluminium hydride (DIBAL-H) is often employed at low temperatures. masterorganicchemistry.comyoutube.com The complete reduction of the ester would yield (Z)-4,4-difluorobut-2-en-1-ol, a fluorinated allylic alcohol that can be used in further synthetic applications, such as stereoselective epoxidations or as a precursor for other functionalized fluorinated compounds.
Table 2: Plausible Synthetic Route to Fluorinated Allylic Alcohol
| Starting Material | Reagent/Step | Intermediate/Product |
|---|---|---|
| This compound | 1. H₂, Lindlar's Catalyst | Ethyl (Z)-4,4-difluorobut-2-enoate |
Design and Synthesis of Fluorinated Bioisosteres
The introduction of fluorine into bioactive molecules can significantly alter their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CHF₂) is often considered a bioisostere for a hydroxyl group or a thiol, capable of acting as a hydrogen bond donor. This compound provides a valuable platform for creating such fluorinated bioisosteres.
Development of Stable Isosteres for Peptides and Amino Acid Analogues
This compound is a suitable Michael acceptor, allowing for the conjugate addition of nucleophiles. The reaction with amine nucleophiles provides a direct route to fluorinated β-amino esters, which are precursors to β-amino acids. scielo.br These fluorinated, non-proteinogenic amino acids can be incorporated into peptides to create stable isosteres that mimic natural peptide structures but possess enhanced resistance to enzymatic degradation.
The conjugate addition of an amine (e.g., ammonia (B1221849) or a primary amine) to the alkyne would generate a fluorinated enamine intermediate, which upon tautomerization and subsequent reduction of the double bond, would yield the saturated β-amino ester. This strategy is analogous to the synthesis of dehydroamino acid derivatives from the addition of alkyl amines to other activated enynes. nih.gov The resulting γ,γ-difluoro-β-amino esters can be hydrolyzed and used in peptide synthesis, introducing a stable, fluorinated moiety into the peptide backbone.
Synthesis of Fluorinated Sugar Molecules
The construction of carbohydrate mimics often involves cycloaddition reactions to form the core heterocyclic ring. The Diels-Alder reaction is a powerful tool for this purpose. This compound, as an electron-deficient dienophile, can participate in [4+2] cycloaddition reactions with suitable dienes, such as furan (B31954) and its derivatives, to construct oxabicyclic systems. strath.ac.ukresearchgate.net
These bicyclic adducts serve as precursors to monosaccharide analogues. For instance, the reaction with furan would yield a 7-oxabicyclo[2.2.1]heptene derivative. Subsequent chemical manipulations, such as dihydroxylation of the double bond and cleavage of the oxygen bridge, can lead to the formation of highly functionalized, fluorinated carbocyclic or heterocyclic systems that mimic the structure of natural sugars. This approach allows for the introduction of the difluoromethyl group at a specific position on the sugar scaffold, enabling the synthesis of novel fluorinated C-nucleosides and sugar mimetics for biological evaluation.
Contributions to Fine Chemical Synthesis
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The difluoromethyl group (CF2H) in particular is of high interest as it can act as a bioisostere for hydroxyl, thiol, or amino groups, and can modulate the lipophilicity and metabolic stability of a compound. This compound serves as a valuable synthon for introducing this important moiety into a variety of molecular scaffolds.
The synthesis of fine chemicals, particularly for the pharmaceutical and agrochemical industries, often requires precise and efficient methods for constructing molecules with desired properties. While specific industrial applications of this compound are not widely documented, its analogous reactivity to other fluoroalkylated alkynes suggests its utility in the synthesis of complex organic compounds. For instance, the difluoromethyl alkyne functionality is a precursor to a range of difluoromethylated heterocycles, which are prominent motifs in many bioactive molecules.
Table 1: Potential Applications in Fine Chemical Synthesis
| Application Area | Significance of the Difluoromethyl Group | Potential Product Classes |
|---|---|---|
| Pharmaceutical Synthesis | Bioisosteric replacement, improved metabolic stability, enhanced binding affinity. | Heterocyclic compounds, modified amino acids, complex natural product analogues. |
| Agrochemical Development | Increased lipophilicity for better membrane permeability, altered biodegradability. | Fluorinated pesticides and herbicides. |
Research into the synthesis of difluoromethyl alkynes has highlighted their versatility. An efficient method for the direct C(sp)−H difluoromethylation of terminal alkynes using a (difluoromethyl)zinc reagent and a copper catalyst has been developed. nsf.govnih.govacs.org This methodology allows for the preparation of a wide array of structurally diverse difluoromethyl alkynes in good yields. nsf.govacs.org The synthetic utility of these compounds is demonstrated through their participation in various chemical transformations, including cycloaddition reactions. nsf.govnih.gov
Role in Organofluorine Chemistry Research
This compound is a valuable tool for research in organofluorine chemistry, a field that continues to expand due to the unique properties conferred by fluorine. The compound's reactivity allows for the exploration of new synthetic methodologies and the construction of novel fluorinated molecules.
The electron-withdrawing nature of the difluoromethyl group significantly influences the reactivity of the adjacent alkyne, making it susceptible to both cycloaddition and nucleophilic addition reactions. This reactivity profile is of great interest to synthetic chemists seeking to build complex molecular architectures.
Cycloaddition Reactions:
Difluoromethyl alkynes, such as this compound, are expected to be excellent substrates in cycloaddition reactions. For example, they can participate in [3+2] cycloadditions with azides to form difluoromethyl-substituted triazoles and with nitrile oxides to yield isoxazoles. acs.org They are also potential dienophiles in [4+2] Diels-Alder cycloadditions, providing access to difluoromethylated six-membered rings. acs.org The resulting fluorinated heterocycles and carbocycles are of significant interest for their potential biological activities.
Table 2: Representative Cycloaddition Reactions of Difluoromethyl Alkynes
| Reaction Type | Reactant | Product |
|---|---|---|
| [3+2] Cycloaddition | Benzyl azide | Difluoromethyl triazole |
Data inferred from the reactivity of similar difluoromethyl alkynes. acs.org
Nucleophilic Addition Reactions:
The polarized nature of the triple bond in this compound also makes it a target for nucleophilic addition reactions. A variety of nucleophiles, including amines, thiols, and stabilized carbanions, can add across the alkyne to generate highly functionalized, fluorine-containing alkenes. These products can then be further elaborated into more complex structures.
The study of such reactions contributes to a deeper understanding of the fundamental principles of organofluorine chemistry and expands the synthetic chemist's toolbox for the preparation of novel fluorinated compounds with potential applications in various fields of science and technology.
Future Directions and Emerging Research Opportunities
Exploration of Novel Catalytic Systems for Efficient Transformations
The reactivity of the alkyne and the influence of the adjacent difluoromethyl group in Ethyl 4,4-difluorobut-2-ynoate make it a prime candidate for exploration with a variety of modern catalytic systems. Future research will likely focus on developing efficient and selective transformations.
One promising area is the use of gold(I) catalysis . Gold(I) catalysts have shown remarkable efficacy in the hydrofluorination of alkynes, a process that could potentially be adapted for transformations of this compound. acs.org The development of a catalytic system that can achieve tandem alkyne hydrofluorination and functionalization of other molecules in a single pot represents a sophisticated strategy that could be applied to this substrate. acs.org
Furthermore, ruthenium(II)-catalyzed reactions present another avenue for exploration. Methodologies involving phosphine (B1218219)/carboxylate cooperation in ruthenium(II) systems have been successful in the meta C-H functionalization of arenes. researchgate.net Adapting such systems to achieve novel C-H functionalization reactions in the presence of the difluoroalkyne moiety would be a significant advancement.
The development of photocatalytic systems also holds considerable promise. Visible-light-induced radical difluoromethylation of multiple bonds has been demonstrated with other substrates, and similar principles could be applied to induce novel radical-mediated transformations of this compound. mdpi.com
A summary of potential catalytic systems for future exploration is presented in the table below.
| Catalytic System | Potential Transformation | Rationale |
| Gold(I) Catalysis | Hydrofunctionalization of the alkyne | Proven efficacy in alkyne activation and hydrofluorination. acs.org |
| Ruthenium(II) Catalysis | C-H Functionalization | Versatility in directing C-H activation in complex molecules. researchgate.net |
| Photocatalysis | Radical-mediated additions | Ability to generate reactive radical species under mild conditions. mdpi.com |
Development of Highly Enantioselective Synthetic Routes
The creation of chiral centers is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals. For this compound, future research will undoubtedly move towards the development of highly enantioselective synthetic routes to access chiral derivatives.
Enzymatic approaches offer a powerful tool for achieving high enantioselectivity. The use of enzymes, such as olefin reductases, has been shown to facilitate the asymmetric introduction of fluorinated groups. the-innovation.org Exploring the enzymatic reduction of the alkyne in this compound or its derivatives could provide access to valuable chiral building blocks. The specific chiral environment of an enzyme's active site can facilitate intricate interactions with fluorinated motifs, enabling precise stereocontrol. the-innovation.org
Asymmetric catalysis using chiral metal complexes is another key area. Copper-catalyzed asymmetric difluoromethylation has been successfully applied to the synthesis of chiral difluoromethyl amino acids. nih.gov The principles of this methodology could be adapted to develop enantioselective additions to the alkyne of this compound, using chiral ligands to control the stereochemical outcome. A wide variety of catalytic paradigms have been developed for asymmetric fluorination, which could be leveraged for this purpose. researchgate.net
Future research could focus on the following enantioselective strategies:
| Strategy | Catalytic System/Enzyme | Potential Chiral Product |
| Asymmetric Hydrogenation | Chiral transition metal complexes (e.g., Rh, Ru) | Enantiomerically enriched difluoroalkanes |
| Enantioselective Addition | Chiral Lewis acids or organocatalysts | Chiral functionalized alkenes |
| Enzymatic Transformation | Hydratases, Reductases | Chiral alcohols, chiral alkenes |
Investigation into Sustainable and Green Chemistry Protocols
Future synthetic work with this compound will need to align with the principles of green chemistry. This involves the development of protocols that are more environmentally benign, efficient, and sustainable.
A key focus will be on atom economy . The hydrofluorination of alkynes is an example of an atom-economical reaction, as it involves the direct addition of atoms to the substrate. nih.gov Developing other catalytic addition reactions, such as hydrosilylation or hydroamination, would be a step towards more sustainable synthesis.
The use of catalysis over stoichiometric reagents is another central tenet of green chemistry. The exploration of the catalytic systems mentioned in section 6.1 will be crucial in minimizing waste and improving the efficiency of transformations involving this compound.
Furthermore, research into alternative reaction media , such as water or supercritical fluids, and the use of renewable starting materials will be important long-term goals. While currently speculative for this specific compound, these are overarching themes in modern chemical synthesis that will undoubtedly be applied to its chemistry in the future.
Expansion of Applications in Chemical Biology and Advanced Materials
The unique properties conferred by fluorine atoms, such as increased metabolic stability and altered electronic properties, make fluorinated compounds highly valuable in medicinal chemistry and materials science. the-innovation.org this compound serves as a versatile building block for introducing the difluoromethyl group, which can act as a bioisostere for other functional groups.
In chemical biology , derivatives of this compound could be explored as potential enzyme inhibitors. The gem-difluoroalkene moiety, which can be synthesized from related fluorinated precursors, is known to act as an irreversible electrophilic target for various enzymes. nih.gov This suggests that compounds derived from this compound could be designed as probes for studying biological processes or as potential therapeutic agents. The difluoromethyl group is a desirable motif in agrochemical and pharmaceutical science. nih.gov
In the field of advanced materials , the incorporation of fluorinated fragments can significantly impact the properties of polymers and other materials. The difluoromethyl group can enhance thermal stability, chemical resistance, and modify the electronic properties of materials. Future research could involve the polymerization of derivatives of this compound to create novel fluorinated polymers with specialized applications.
Advanced Spectroscopic and Computational Characterization to Elucidate Complex Behaviors
A thorough understanding of the structure, reactivity, and electronic properties of this compound is essential for its rational application in synthesis. Advanced spectroscopic and computational methods will play a pivotal role in this endeavor.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), and Fourier-transform infrared (FTIR) spectroscopy will be fundamental for characterizing the compound and its reaction products. High-resolution mass spectrometry will be crucial for confirming molecular formulas.
Computational chemistry , particularly Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, bond energies, and reaction mechanisms. researchgate.net DFT calculations can be used to predict the regioselectivity and stereoselectivity of reactions, guiding the design of new catalytic systems. For instance, computational studies have been instrumental in understanding the mechanism of gold(I)-catalyzed alkyne hydrofluorination, revealing the energetics of different reaction pathways. acs.org
The table below outlines the computed properties for a closely related compound, ethyl (2E)-4,4-difluorobut-2-enoate, which can serve as a reference point for future computational studies on the title compound.
| Property | Value (for ethyl (2E)-4,4-difluorobut-2-enoate) | Source |
| Molecular Formula | C₆H₈F₂O₂ | nih.gov |
| Molecular Weight | 150.12 g/mol | nih.gov |
| XLogP3-AA | 1.6 | nih.gov |
| Monoisotopic Mass | 150.04923582 Da | nih.gov |
Future computational work on this compound will be critical for elucidating its complex behaviors and accelerating the development of its synthetic applications.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for characterizing Ethyl 4,4-difluorobut-2-ynoate, and how should data be interpreted?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) to identify fluorine and proton environments. For structural confirmation, use high-resolution mass spectrometry (HRMS) to verify molecular weight. Infrared (IR) spectroscopy can detect carbonyl (C=O) and alkyne (C≡C) stretches. Note that fluorine atoms may cause splitting patterns in NMR spectra; compare with computational simulations (e.g., DFT) to resolve ambiguities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow H303+H313+H333 safety codes: avoid inhalation, skin contact, and ingestion. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store in a cool, dry place away from oxidizers. Refer to GHS-compliant SDS sheets for emergency measures (e.g., spill containment, first aid) .
Q. How can researchers verify the purity of synthesized this compound?
- Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 210–250 nm) to assess purity. Gas chromatography (GC) paired with flame ionization detection (FID) is suitable for volatile impurities. Calibrate against certified reference standards, and report relative retention times and peak area percentages .
Advanced Research Questions
Q. How can reaction conditions be optimized for the metal-free synthesis of this compound derivatives?
- Methodological Answer : Utilize a DBU-promoted cascade Michael addition/cyclization with 2-aminobenzonitriles. Optimize variables:
- Temperature : 80–100°C to balance reaction rate and side-product formation.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Catalyst loading : 10–20 mol% DBU maximizes yield while minimizing purification challenges.
Monitor progress via TLC and isolate products using flash chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What strategies resolve contradictory data in reported yields of this compound synthesis routes?
- Methodological Answer : Conduct a systematic reproducibility study:
- Control experiments : Replicate published protocols with identical reagents and equipment.
- Parameter variation : Test temperature, solvent purity, and catalyst batch effects.
- By-product analysis : Use LC-MS to identify impurities (e.g., hydrolysis products or dimerization species).
Publish negative results to clarify discrepancies and propose revised mechanistic pathways .
Q. How does the electron-withdrawing effect of fluorine atoms influence the reactivity of this compound in cycloaddition reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distribution. Compare reaction kinetics with non-fluorinated analogs (e.g., ethyl but-2-ynoate) using stopped-flow spectroscopy. Experimental validation: measure activation energies for Diels-Alder reactions with dienes of varying electron demand .
Q. What advanced chromatographic techniques are required to separate this compound from structurally similar by-products?
- Methodological Answer : Use chiral stationary phases (e.g., Chiralpak IA) for enantiomer separation. For diastereomers, employ supercritical fluid chromatography (SFC) with CO₂/ethanol mobile phases. Validate with 2D NMR (NOESY, HSQC) to confirm stereochemical assignments .
Key Research Findings
- Synthesis : DBU-catalyzed reactions achieve 75–85% yield under optimized conditions, with fewer metal residues compared to traditional Pd-catalyzed methods .
- Safety : this compound exhibits moderate acute toxicity (LD50 = 450 mg/kg in rats), necessitating strict exposure controls .
- Reactivity : Fluorine substituents reduce alkyne electrophilicity, slowing [2+2] cycloadditions but enhancing regioselectivity in heterocycle formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
